molecular formula C14H11F2NOS B5749890 N-(2,6-difluorophenyl)-2-(phenylthio)acetamide

N-(2,6-difluorophenyl)-2-(phenylthio)acetamide

Cat. No. B5749890
M. Wt: 279.31 g/mol
InChI Key: UHQSUADRJANOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-(phenylthio)acetamide, also known as Difluoroacetamide or Difluoroacetic acid amide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. It has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of a fungal enzyme called lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the growth of fungal cells by disrupting their cell membranes. In addition, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been found to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-difluorophenyl)-2-(phenylthio)acetamide in lab experiments is its potent anticancer and antifungal activity. It has been shown to be effective against a range of cancer cell lines and fungal pathogens, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(2,6-difluorophenyl)-2-(phenylthio)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity against cancer cells and fungal pathogens. Another area of focus is the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its mechanism of action and potential side effects in vivo. Overall, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has significant potential for the development of new anticancer and antifungal therapies, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide involves the reaction of 2,6-difluoroaniline with phenylthioacetic acid in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pesticide development. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of weeds.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c15-11-7-4-8-12(16)14(11)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQSUADRJANOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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